molecular formula C15H14O3 B14462947 Benzoic acid, 2-(hydroxyphenylmethyl)-, methyl ester CAS No. 73472-90-9

Benzoic acid, 2-(hydroxyphenylmethyl)-, methyl ester

Cat. No.: B14462947
CAS No.: 73472-90-9
M. Wt: 242.27 g/mol
InChI Key: CKZLXBIDMFDBJL-UHFFFAOYSA-N
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Description

. It is commonly used in the fragrance industry due to its pleasant floral aroma. This compound is also found in various essential oils and is used in cosmetics and personal care products.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 2-(hydroxyphenylmethyl)-, methyl ester typically involves the esterification of salicylic acid with benzyl alcohol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions . The general reaction is as follows:

Salicylic acid+Benzyl alcoholH2SO4Benzoic acid, 2-(hydroxyphenylmethyl)-, methyl ester+Water\text{Salicylic acid} + \text{Benzyl alcohol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{Water} Salicylic acid+Benzyl alcoholH2​SO4​​Benzoic acid, 2-(hydroxyphenylmethyl)-, methyl ester+Water

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using similar esterification processes. The reaction is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 2-(hydroxyphenylmethyl)-, methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Hydrolysis: Salicylic acid and benzyl alcohol.

    Oxidation: Benzoic acid derivatives.

    Substitution: Various substituted benzoic acid derivatives depending on the reagent used.

Scientific Research Applications

Benzoic acid, 2-(hydroxyphenylmethyl)-, methyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of benzoic acid, 2-(hydroxyphenylmethyl)-, methyl ester involves its interaction with various molecular targets. In biological systems, it can inhibit the growth of microorganisms by disrupting their cell membranes and metabolic pathways . The compound’s anti-inflammatory effects are attributed to its ability to inhibit the production of pro-inflammatory mediators.

Comparison with Similar Compounds

Similar Compounds

    Salicylic acid, benzyl ester: Similar structure but lacks the methyl ester group.

    Benzyl o-hydroxybenzoate: Another ester of salicylic acid with similar properties.

    Benzyl salicylate: Often used interchangeably with benzoic acid, 2-(hydroxyphenylmethyl)-, methyl ester.

Uniqueness

This compound is unique due to its specific ester linkage, which imparts distinct chemical and physical properties. Its pleasant aroma and fixative properties make it particularly valuable in the fragrance industry .

Properties

CAS No.

73472-90-9

Molecular Formula

C15H14O3

Molecular Weight

242.27 g/mol

IUPAC Name

methyl 2-[hydroxy(phenyl)methyl]benzoate

InChI

InChI=1S/C15H14O3/c1-18-15(17)13-10-6-5-9-12(13)14(16)11-7-3-2-4-8-11/h2-10,14,16H,1H3

InChI Key

CKZLXBIDMFDBJL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC=C1C(C2=CC=CC=C2)O

Origin of Product

United States

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